molecular formula C14H18N2O B1202635 Propyphenazone CAS No. 479-92-5

Propyphenazone

Cat. No.: B1202635
CAS No.: 479-92-5
M. Wt: 230.31 g/mol
InChI Key: PXWLVJLKJGVOKE-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Propyphenazone plays a significant role in biochemical reactions due to its anti-inflammatory, analgesic, and antipyretic activities. It interacts with various enzymes and proteins, including cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins. This compound inhibits COX enzymes, thereby reducing the production of prostaglandins, which are mediators of inflammation and pain . Additionally, it may interact with other biomolecules involved in inflammatory pathways, although these interactions are less well-characterized.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by inhibiting the synthesis of prostaglandins, which play a role in cell signaling pathways related to inflammation and pain. This inhibition can lead to reduced inflammation and pain perception in cells. This compound may also impact gene expression by modulating the activity of transcription factors involved in inflammatory responses . Furthermore, it can affect cellular metabolism by altering the production of metabolites associated with inflammation.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to and inhibition of cyclooxygenase enzymes. By inhibiting these enzymes, this compound reduces the conversion of arachidonic acid to prostaglandins, thereby decreasing inflammation and pain. This inhibition is a key aspect of its analgesic and antipyretic effects

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro or in vivo studies may result in changes in cellular function, including alterations in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces inflammation and pain without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the beneficial effects of this compound are outweighed by its toxic effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways, including its metabolism by liver enzymes. It is primarily metabolized by cytochrome P450 enzymes, which convert this compound into its active and inactive metabolites . These metabolic pathways can influence the efficacy and toxicity of this compound, as well as its interactions with other drugs. This compound may also affect metabolic flux and metabolite levels, particularly those related to inflammation and pain.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. The localization and accumulation of this compound within specific tissues can influence its therapeutic effects and potential side effects . Understanding the transport and distribution of this compound is crucial for optimizing its clinical use.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. These localization mechanisms can influence the efficacy of this compound in reducing inflammation and pain

Preparation Methods

Synthetic Routes and Reaction Conditions: Propyphenazone is synthesized through a multi-step process. The synthesis begins with the combination of ethyl 2-isopropylacetoacetate and phenylhydrazine to form the pyrazolone ring in the intermediate compound. This intermediate is then alkylated with methyl iodide to yield this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: Propyphenazone undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the pyrazolone ring structure.

    Substitution: Substitution reactions can occur at different positions on the pyrazolone ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while substitution reactions can introduce halogen atoms into the pyrazolone ring.

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

1,5-dimethyl-2-phenyl-4-propan-2-ylpyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-10(2)13-11(3)15(4)16(14(13)17)12-8-6-5-7-9-12/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWLVJLKJGVOKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6023529
Record name Propyphenazone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479-92-5
Record name Propyphenazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=479-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propyphenazone [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479925
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propyphenazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13524
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3H-Pyrazol-3-one, 1,2-dihydro-1,5-dimethyl-4-(1-methylethyl)-2-phenyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propyphenazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propyphenazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.855
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PROPYPHENAZONE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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